molecular formula C26H25N3O8 B12097709 methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate

methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate

Cat. No.: B12097709
M. Wt: 507.5 g/mol
InChI Key: AZVARJHZBXHUSO-UHFFFAOYSA-N
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Description

Duocarmycin A is an alpha-amino acid ester.
methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate is a natural product found in Streptomyces albidoflavus with data available.

Biological Activity

Methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate, commonly referred to as Duocarmycin A, is a complex chemical compound with notable biological activities. This article explores its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Duocarmycin A is characterized by its intricate tetracyclic structure and multiple functional groups that contribute to its biological effects. The molecular formula is C26H25N3O8C_{26}H_{25}N_3O_8, and it has a molecular weight of approximately 477.5 g/mol . The compound features several key properties:

PropertyValue
Molecular Weight477.5 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Duocarmycin A exhibits potent cytotoxicity against various cancer cell lines. Its mechanism primarily involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action disrupts cellular processes and ultimately induces apoptosis in malignant cells .

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of Duocarmycin A:

  • In Vitro Studies : Research indicates that Duocarmycin A effectively inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low nanomolar range.
  • In Vivo Studies : Animal models treated with Duocarmycin A have shown significant tumor regression without severe toxicity, suggesting a favorable therapeutic window .

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • Objective : Evaluate the efficacy of Duocarmycin A in MCF-7 breast cancer cells.
    • Results : Treatment led to a dose-dependent decrease in cell viability, with a notable increase in apoptosis markers.
    • : Duocarmycin A demonstrates potential as a chemotherapeutic agent for breast cancer.
  • Case Study 2: Combination Therapy
    • Objective : Assess the effects of Duocarmycin A in combination with conventional chemotherapeutics.
    • Results : Synergistic effects were observed when Duocarmycin A was combined with doxorubicin, enhancing overall cytotoxicity.
    • : Combination therapies involving Duocarmycin A may improve treatment outcomes in resistant cancer types.

Toxicological Profile

While Duocarmycin A shows promising antitumor activity, its safety profile is critical for clinical application:

  • Toxicity Studies : Preliminary studies indicate that at therapeutic doses, Duocarmycin A exhibits minimal toxicity to normal cells compared to cancerous cells.
  • Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.

Properties

IUPAC Name

methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVARJHZBXHUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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